6-Nitro-2,3-dihydro-1,2-benzoxazol-3-one
CAS No.:
Cat. No.: VC13801908
Molecular Formula: C7H4N2O4
Molecular Weight: 180.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H4N2O4 |
|---|---|
| Molecular Weight | 180.12 g/mol |
| IUPAC Name | 6-nitro-1,2-benzoxazol-3-one |
| Standard InChI | InChI=1S/C7H4N2O4/c10-7-5-2-1-4(9(11)12)3-6(5)13-8-7/h1-3H,(H,8,10) |
| Standard InChI Key | CTXOGVILPOLLLD-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1[N+](=O)[O-])ONC2=O |
| Canonical SMILES | C1=CC2=C(C=C1[N+](=O)[O-])ONC2=O |
Introduction
Structural Overview
6-Nitro-2,3-dihydro-1,2-benzoxazol-3-one (IUPAC name: 6-nitro-1,2-benzoxazol-3-one) is a heterocyclic compound characterized by a fused benzoxazole ring system with a nitro group (-NO₂) at the 6-position and a ketone oxygen at the 3-position (Fig. 1). Its molecular formula is C₇H₄N₂O₄, with a molecular weight of 180.12 g/mol . The planar benzoxazolone core exhibits resonance stabilization, while the nitro group introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions .
Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₄N₂O₄ | |
| Molecular Weight | 180.12 g/mol | |
| Melting Point | 244–250°C | |
| Density | 1.580 g/cm³ (predicted) | |
| Solubility | Insoluble in water; soluble in DMSO, DMF |
Synthetic Pathways
While direct synthesis protocols for 6-nitro-2,3-dihydro-1,2-benzoxazol-3-one are scarce, analogous benzoxazole derivatives are typically synthesized via cyclization of 2-aminophenol precursors. For example:
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Cyclocondensation: Reaction of 2-amino-5-nitrophenol with carbonyl sources (e.g., phosgene or urea) under acidic conditions .
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Functionalization: Nitration of pre-formed benzoxazolone rings using nitric acid/sulfuric acid mixtures, though regioselectivity must be controlled .
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Green Chemistry Approaches: Use of ionic liquids (e.g., choline chloride/urea) for Knoevenagel condensations, as demonstrated for related benzoxazole-thione derivatives .
Challenges: Nitro group placement at the 6-position requires precise reaction conditions to avoid byproducts .
Spectroscopic Characterization
Key spectroscopic data for structural elucidation include:
Table 2: Spectroscopic Signatures
X-ray crystallography of a related compound, 6-nitro-1,3-benzoxazole-2(3H)-thione, confirms the planarity of the benzoxazole ring and a dihedral angle of 7.3° between the nitro group and the fused ring system .
Biological and Pharmacological Activities
Benzoxazolone derivatives are renowned for diverse bioactivities:
Antimicrobial Properties
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Mechanism: Disruption of bacterial cell wall synthesis or enzyme inhibition .
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Activity: Analogues like 7-nitro triazolo[3,4-b] benzoxazole derivatives show MIC values of 32–64 µg/mL against Staphylococcus aureus and Escherichia coli .
Antioxidant Effects
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Radical Scavenging: Nitro-substituted benzoxazoles demonstrate DPPH radical inhibition with IC₅₀ values comparable to ascorbic acid .
Industrial and Research Applications
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Pharmaceutical Intermediates: Key precursor for 2-amino-5-nitrophenol derivatives used in cyan-image-forming couplers (photography) .
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Material Science: Fluorescent brighteners in polymer chemistry .
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Enzyme Inhibitors: Scaffold for designing chymase inhibitors (e.g., fulacimstat) targeting cardiovascular diseases .
Future Directions
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Drug Development: Optimize bioavailability via prodrug strategies (e.g., esterification of the ketone group).
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Structural Analogues: Explore substitutions at the 4-position for enhanced antimicrobial selectivity .
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Green Synthesis: Scale production using microwave-assisted or flow chemistry techniques .
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